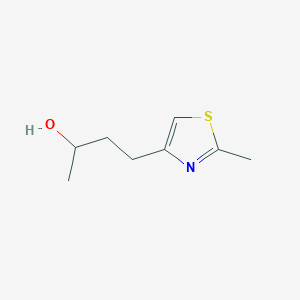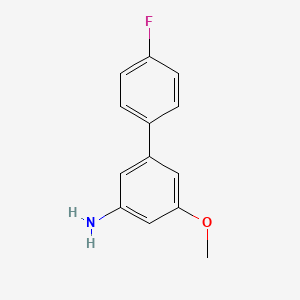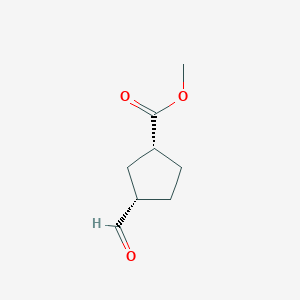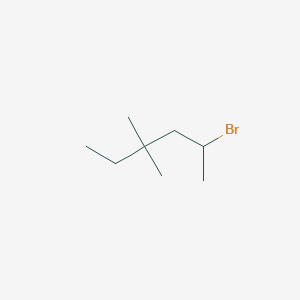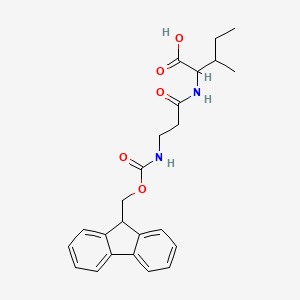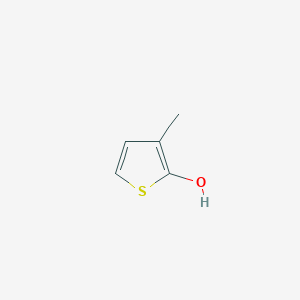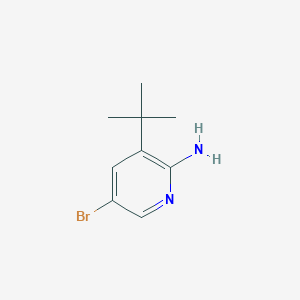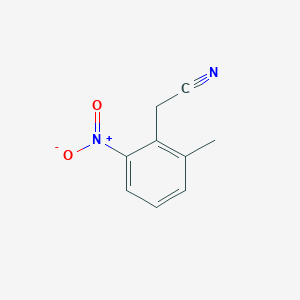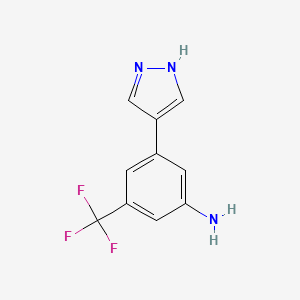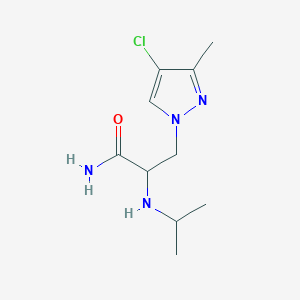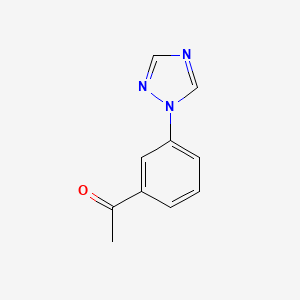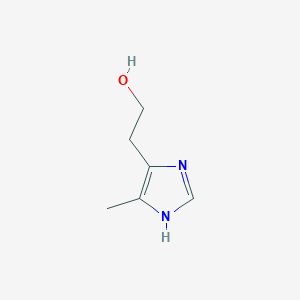
4-methyl-1H-Imidazole-5-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1H-Imidazole-5-ethanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a methyl group at position 4 and an ethanol group at position 5, making it a unique derivative of imidazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-Imidazole-5-ethanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of sodium ethylate and oxalic acid diethyl ester under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1H-Imidazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various substituted imidazoles.
Applications De Recherche Scientifique
4-Methyl-1H-Imidazole-5-ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-1H-Imidazole-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methylimidazole: A closely related compound with similar chemical properties.
5-Methylimidazole: Another derivative with a methyl group at a different position.
1-Methylimidazole: Differing by the position of the methyl group, leading to distinct reactivity.
Uniqueness: 4-Methyl-1H-Imidazole-5-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an ethanol group makes it versatile for various applications, distinguishing it from other imidazole derivatives.
Propriétés
Numéro CAS |
54732-98-8 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2-(5-methyl-1H-imidazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-5-6(2-3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8) |
Clé InChI |
ASCUVHKNQDPJNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


